molecular formula C15H13N3O2 B095556 N-(7-Methoxy-1-phenazinyl)acetamide CAS No. 18450-07-2

N-(7-Methoxy-1-phenazinyl)acetamide

Cat. No.: B095556
CAS No.: 18450-07-2
M. Wt: 267.28 g/mol
InChI Key: KLWFNRUBVILQNX-UHFFFAOYSA-N
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Description

N-(7-Methoxy-1-phenazinyl)acetamide is an acetamide derivative featuring a phenazine core substituted with a methoxy group at the 7-position. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties .

Properties

CAS No.

18450-07-2

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(7-methoxyphenazin-1-yl)acetamide

InChI

InChI=1S/C15H13N3O2/c1-9(19)16-12-4-3-5-13-15(12)18-11-7-6-10(20-2)8-14(11)17-13/h3-8H,1-2H3,(H,16,19)

InChI Key

KLWFNRUBVILQNX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC

Canonical SMILES

CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC

Synonyms

N-(7-Methoxy-1-phenazinyl)acetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Phenazine vs. Benzimidazole Derivatives
  • N-(7-Methoxy-2-methyl-1H-benzimidazol-5-yl)acetamide (CAS 847829-93-0, ): Structure: Replaces phenazine with a benzimidazole core (two fused benzene and imidazole rings). Bioactivity: Benzimidazoles are associated with antiviral and antiparasitic activities, though specific data for this compound is unavailable .
Phenazine vs. Naphthol Derivatives
  • 1-Acetamino-7-naphthol (CAS 6470-18-4, ): Structure: Features a naphthalene ring with hydroxyl and acetamide groups.

Substituent Effects

Methoxy Group vs. Sulfonyl/Piperazinyl Groups
  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) ():
    • Structure : Contains a sulfonamide-piperazine substituent.
    • Bioactivity : Exhibits analgesic activity comparable to paracetamol, attributed to sulfonamide’s role in COX inhibition .
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) ():
    • Structure : Combines methoxy and quinazoline-sulfonyl groups.
    • Bioactivity : Shows potent anticancer activity against HCT-1 and MCF-7 cell lines due to sulfonyl groups enhancing DNA intercalation .
Electron-Withdrawing vs. Electron-Donating Groups
  • N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide ():
    • Structure : Trichloroacetamide with meta-chloro substituents.
    • Key Differences : Strong electron-withdrawing groups increase crystallinity and alter pharmacokinetics compared to methoxy-substituted analogs .

Pharmacological Activities of Acetamide Derivatives

Analgesic Agents
  • Compound 35 (): Demonstrated superior analgesic activity via sulfonamide-mediated COX-2 inhibition .
  • N-(7-Methoxy-1-phenazinyl)acetamide : Hypothesized to exhibit milder analgesic effects due to the absence of sulfonamide groups.
Antimicrobial and Antifungal Agents
  • Compounds 47–50 (): Benzo[d]thiazole-sulfonyl-piperazine acetamides show gram-positive and fungal activity via membrane disruption .
Anticancer Agents
  • Compounds 38–40 (): Quinazoline-sulfonyl acetamides inhibit topoisomerase II, leading to apoptosis .
  • This compound : Methoxy groups may enhance DNA intercalation, but phenazine’s bulkiness could reduce bioavailability.

Comparative Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Core Structure Key Substituents Bioactivity Reference
This compound Phenazine 7-OCH₃ Hypothesized antimicrobial -
Compound 35 Phenyl 4-(Piperazinylsulfonyl) Analgesic
Compound 38 Quinazoline 4-Pyrrolidinylsulfonyl Anticancer
1-Acetamino-7-naphthol Naphthalene 7-OH, 1-NHCOCH₃ Unknown

Table 2: Substituent Impact on Activity

Substituent Type Example Compound Effect on Bioactivity
Methoxy (-OCH₃) Target compound Enhances solubility; modulates electron density
Sulfonyl (-SO₂-) Compound 35 Improves enzyme inhibition (e.g., COX-2)
Trichloro (-CCl₃) N-(3,5-Dichlorophenyl) Increases crystallinity; alters metabolism

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